4-fluoro-N-{3-[(4-hydroxyphenyl)amino]quinoxalin-2-yl}-2-methylbenzene-1-sulfonamide
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Overview
Description
4-fluoro-N-{3-[(4-hydroxyphenyl)amino]quinoxalin-2-yl}-2-methylbenzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinoxaline core, a sulfonamide group, and a fluorine atom, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{3-[(4-hydroxyphenyl)amino]quinoxalin-2-yl}-2-methylbenzene-1-sulfonamide typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a diketone under acidic conditions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the appropriate amine with a sulfonyl chloride in the presence of a base like triethylamine.
Coupling with 4-Hydroxyphenylamine: The final step involves coupling the quinoxaline derivative with 4-hydroxyphenylamine under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the quinoxaline core or the sulfonamide group, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution (SNAr) reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the quinoxaline or sulfonamide groups.
Substitution: Derivatives with different substituents replacing the fluorine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 4-fluoro-N-{3-[(4-hydroxyphenyl)amino]quinoxalin-2-yl}-2-methylbenzene-1-sulfonamide can be used to study enzyme inhibition, receptor binding, and other biochemical interactions. Its structural features make it a candidate for probing biological pathways and mechanisms.
Medicine
Medically, this compound has potential as a therapeutic agent. Its ability to interact with specific biological targets could make it useful in the development of drugs for treating diseases such as cancer, inflammation, and infections.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and electronic materials. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 4-fluoro-N-{3-[(4-hydroxyphenyl)amino]quinoxalin-2-yl}-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s quinoxaline core and sulfonamide group are likely involved in binding to these targets, while the fluorine atom and hydroxyphenyl group may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-{3-[(4-hydroxyphenyl)amino]quinoxalin-2-yl}-2-methylbenzene-1-sulfonamide
- 4-chloro-N-{3-[(4-hydroxyphenyl)amino]quinoxalin-2-yl}-2-methylbenzene-1-sulfonamide
- 4-bromo-N-{3-[(4-hydroxyphenyl)amino]quinoxalin-2-yl}-2-methylbenzene-1-sulfonamide
Uniqueness
The presence of the fluorine atom in this compound distinguishes it from its chloro and bromo analogs. Fluorine’s unique electronic properties can enhance the compound’s stability, binding affinity, and metabolic profile, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H17FN4O3S |
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Molecular Weight |
424.4 g/mol |
IUPAC Name |
4-fluoro-N-[3-(4-hydroxyanilino)quinoxalin-2-yl]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H17FN4O3S/c1-13-12-14(22)6-11-19(13)30(28,29)26-21-20(23-15-7-9-16(27)10-8-15)24-17-4-2-3-5-18(17)25-21/h2-12,27H,1H3,(H,23,24)(H,25,26) |
InChI Key |
XTNNDTXOWQRXDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)O |
Origin of Product |
United States |
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